molecular formula C10H10BrNO B12989010 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde

Cat. No.: B12989010
M. Wt: 240.10 g/mol
InChI Key: SYHMRKDKBFCZQT-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 3rd position and an aldehyde group at the 5th position of the tetrahydroquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde typically involves the bromination of tetrahydroquinoline followed by formylation. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid.

    Reduction: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-methanol.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.

    Medicine: It is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity, influencing its biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the tetrahydro structure and the aldehyde group.

    5,6,7,8-Tetrahydroquinoline-5-carbaldehyde: Lacks the bromine atom.

    3-Bromo-5,6,7,8-tetrahydroquinoline: Lacks the aldehyde group.

Uniqueness

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H10BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h4-7H,1-3H2

InChI Key

SYHMRKDKBFCZQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC(=C2)Br)C=O

Origin of Product

United States

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